molecular formula C48H100N+ B14650428 1-Dodecanaminium, N,N,N-tridodecyl- CAS No. 45321-39-9

1-Dodecanaminium, N,N,N-tridodecyl-

Cat. No.: B14650428
CAS No.: 45321-39-9
M. Wt: 691.3 g/mol
InChI Key: UOBBAWATEUXIQF-UHFFFAOYSA-N
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Description

1-Dodecanaminium, N,N,N-tridodecyl- is a quaternary ammonium compound characterized by its long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its molecular structure consists of a central nitrogen atom bonded to three dodecyl groups and one dodecanaminium group, giving it a high molecular weight and hydrophobic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dodecanaminium, N,N,N-tridodecyl- typically involves the quaternization of dodecylamine with a suitable alkylating agent. One common method is the reaction of dodecylamine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 1-Dodecanaminium, N,N,N-tridodecyl- often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents like ethanol or methanol can facilitate the reaction and improve the solubility of the reactants. Post-reaction, the product is purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-Dodecanaminium, N,N,N-tridodecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to the formation of corresponding oxides or hydroxides .

Scientific Research Applications

1-Dodecanaminium, N,N,N-tridodecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.

    Biology: Employed in the study of cell membranes due to its surfactant properties, which can disrupt lipid bilayers.

    Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N,N,N-tridodecyl- primarily involves its interaction with lipid membranes. The compound’s long hydrophobic chains insert into lipid bilayers, disrupting their structure and increasing membrane permeability. This can lead to cell lysis in biological systems or enhanced solubilization of hydrophobic compounds in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Dodecanaminium, N,N,N-tridodecyl- is unique due to its three long dodecyl chains, which provide superior hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties and membrane disruption capabilities .

Properties

CAS No.

45321-39-9

Molecular Formula

C48H100N+

Molecular Weight

691.3 g/mol

IUPAC Name

tetradodecylazanium

InChI

InChI=1S/C48H100N/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3/q+1

InChI Key

UOBBAWATEUXIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

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